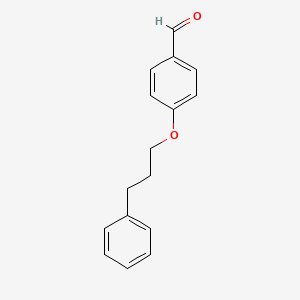

4-(3-Phenylpropoxy)benzaldehyde

Description

4-(3-Phenylpropoxy)benzaldehyde is a benzaldehyde derivative featuring a 3-phenylpropoxy group at the para position of the aromatic ring. Its molecular formula is C₁₆H₁₆O₂, with a molecular weight of 240.30 g/mol. The compound is synthesized via nucleophilic substitution reactions, as demonstrated by its preparation from 4-hydroxybenzaldehyde and 3-phenylpropyl bromide under basic conditions, yielding 85% as a yellow oil . Key spectral data include:

- ¹H NMR (CDCl₃): δ 9.90 (s, CHO), 7.31–7.85 (aromatic protons), 4.06 (t, OCH₂), 2.14–2.85 (CH₂ groups)

- ¹³C NMR (CDCl₃): δ 190.5 (C=O), 141.9–115.2 (aromatic carbons), 68.1 (OCH₂) .

This compound is notable in medicinal chemistry, particularly in the development of type 2 diabetes mellitus therapeutics, where its aldehyde group serves as a reactive handle for forming hydrazones or other pharmacophores .

Properties

CAS No. |

75677-08-6 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

4-(3-phenylpropoxy)benzaldehyde |

InChI |

InChI=1S/C16H16O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2 |

InChI Key |

YYKBLXAPERCAGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table compares 4-(3-Phenylpropoxy)benzaldehyde with structurally similar benzaldehyde derivatives:

Key Observations:

Substituent Effects on Reactivity: Electron-Donating Groups (e.g., 3-phenylpropoxy, benzyloxy): Enhance aromatic ring stability and reduce electrophilicity of the aldehyde group, making it less reactive toward nucleophilic attack compared to unsubstituted benzaldehyde. Electron-Withdrawing Groups (e.g., nitro, cyano): Increase aldehyde reactivity but are absent in the compared analogs.

Biological Activity: 4-(N,N-Dimethylamino)benzaldehyde derivatives exhibit spasmolytic activity in vitro, suppressing intestinal contractions at 0.1–10 μM concentrations . this compound's phenyl group may enhance hydrophobic interactions with biological targets, improving drug candidate binding in diabetes research .

Synthetic Utility: 4-(Benzyloxy)-3-hydroxybenzaldehyde (30% yield) is a precursor for complex heterocycles, but its lower yield compared to this compound (85%) highlights challenges in multi-step syntheses . 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde shares structural similarity but includes a methoxy group, which could alter solubility and metabolic stability .

Physicochemical Properties

| Property | This compound | 4-(N,N-Dimethylamino)benzaldehyde | p-(n-Propoxy)benzaldehyde |

|---|---|---|---|

| Solubility | Low in water; soluble in DCM | Moderate in polar solvents | Low in water |

| Melting Point | Not reported (oil) | 72–74°C | Not reported |

| LogP (Predicted) | 3.8 | 1.2 | 2.5 |

- LogP Differences : The 3-phenylpropoxy group increases hydrophobicity (LogP = 3.8) compared to p-(n-propoxy)benzaldehyde (LogP = 2.5), impacting membrane permeability in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.